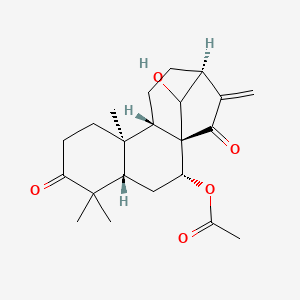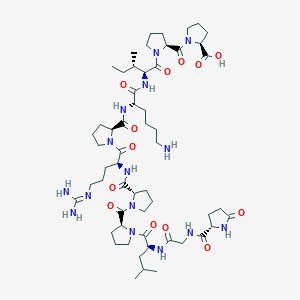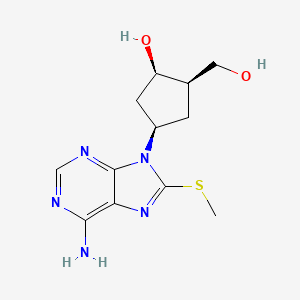
Glaucocalyxin D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glaucocalyxin D is a diterpenoid compound isolated from the plant Rabdosia japonica. It belongs to the ent-kaurane family of diterpenoids and has been found to exhibit various biological activities, including cytotoxicity against tumor cells .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Glaucocalyxin D involves several steps. The primary source is the Rabdosia amethystoides medicinal plant. The process includes crushing the plant material, extracting the active compounds, treating the solution, passing it through a column, and recrystallizing to obtain this compound . Further chemical modifications, such as acetylation, can be performed to derive this compound derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the extraction and purification processes from Rabdosia japonica are scalable and can be adapted for larger-scale production.
化学反应分析
Types of Reactions
Glaucocalyxin D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include modified diterpenoids with altered biological activities. For example, glycosylation of this compound can enhance its solubility and biological activity .
科学研究应用
Glaucocalyxin D has a wide range of scientific research applications:
Chemistry: It is used as a starting material for synthesizing various derivatives with potential biological activities.
Biology: It is studied for its cytotoxic effects on different human tumor cell lines.
作用机制
Glaucocalyxin D exerts its effects through several molecular targets and pathways. It has been shown to inhibit the activation of the STAT3 signaling pathway, which is involved in cell proliferation and survival . By blocking this pathway, this compound induces apoptosis and cell cycle arrest in tumor cells . Additionally, it affects the NF-κB and MAPK signaling pathways, contributing to its anti-inflammatory and anticancer activities .
相似化合物的比较
Similar Compounds
Glaucocalyxin A: Another ent-kaurane diterpenoid with similar biological activities, including cytotoxicity and anti-inflammatory effects.
Wangzaozin A: A tetracyclic diterpenoid with bioactive properties.
Uniqueness
Glaucocalyxin D is unique due to its specific molecular structure and the range of biological activities it exhibits. Its ability to inhibit multiple signaling pathways and induce apoptosis in various tumor cells sets it apart from other similar compounds .
属性
分子式 |
C22H30O5 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC 名称 |
[(1S,2R,4S,9R,10S,13S)-16-hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(27-12(2)23)22(14,18(11)25)19(13)26/h13-15,17,19,26H,1,6-10H2,2-5H3/t13-,14-,15+,17+,19?,21-,22-/m0/s1 |
InChI 键 |
FFGVENBOZJZUNS-UVJXNXQRSA-N |
手性 SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@](CCC(=O)C2(C)C)([C@H]3[C@]14C([C@@H](CC3)C(=C)C4=O)O)C |
规范 SMILES |
CC(=O)OC1CC2C(C(=O)CCC2(C3C14C(C(CC3)C(=C)C4=O)O)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)


![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)



![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)
![4-(dimethylamino)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12397408.png)
![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)
